3-[1-(4-propoxybenzyl)-2-piperidinyl]pyridine
Overview
Description
Pyridines and piperidines are both important classes of nitrogen-containing heterocycles . Pyridine is a six-membered ring molecule with one nitrogen atom, and it’s a key scaffold in many biologically active compounds . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . Derivatives of pyridine and piperidine have been reported to have various therapeutic applications, including anti-cancer, antihypertensive, antiulcer, and antimicrobial effects .
Synthesis Analysis
The synthesis of pyridines and piperidines can be achieved through various methods . For instance, pyridines can be synthesized by the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . Piperidine derivatives can be synthesized through cyclization and aminolysis reactions .Molecular Structure Analysis
The molecular structure of pyridines and piperidines is characterized by a six-membered ring. In pyridines, one of the carbon atoms is replaced by a nitrogen atom . In piperidines, the ring consists of one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Pyridines and piperidines can undergo a variety of chemical reactions. For example, pyridines can participate in [2+2+2] cycloaddition reactions . Piperidine derivatives can react with various reagents to form new compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridines and piperidines can vary widely depending on their specific structures. For example, some pyridine derivatives are highly flammable liquids .Mechanism of Action
Safety and Hazards
Future Directions
Research on pyridines and piperidines is ongoing, and there are many potential future directions. For example, green chemistry practices are being used to develop more environmentally friendly methods for synthesizing these compounds . Additionally, researchers are exploring the use of these compounds in various therapeutic applications .
Properties
IUPAC Name |
3-[1-[(4-propoxyphenyl)methyl]piperidin-2-yl]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-2-14-23-19-10-8-17(9-11-19)16-22-13-4-3-7-20(22)18-6-5-12-21-15-18/h5-6,8-12,15,20H,2-4,7,13-14,16H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITYWBRZDXKQBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CCCCC2C3=CN=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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